N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols .Molecular Structure Analysis
The structures of the derivatives were confirmed by the 1 H-NMR, 13 C-NMR, 2D NMR and LC-MS . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Chemical Reactions Analysis
A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b]-[1,2,4]triazole-6-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. The presence of the 1,2,4-triazole ring and the C=O groups could contribute to its reactivity .Scientific Research Applications
Anticancer Activity
1,2,4-Triazole derivatives have shown promising anticancer activity . They can interact with cancer cells and inhibit their growth. The presence of the 1,2,4-triazole ring in the structure of this compound suggests that it may have similar anticancer properties .
Antimicrobial Activity
Compounds containing 1,2,4-triazole rings have been found to have antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, making them potentially useful in the treatment of infectious diseases .
Anti-inflammatory Activity
1,2,4-Triazole derivatives have been found to have anti-inflammatory properties . They can reduce inflammation in the body, which can be beneficial in the treatment of conditions such as arthritis and other inflammatory diseases .
Antioxidant Activity
1,2,4-Triazole derivatives have been found to have antioxidant properties . They can neutralize harmful free radicals in the body, which can help to prevent damage to cells and tissues .
Antiviral Activity
1,2,4-Triazole derivatives have been found to have antiviral properties . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections .
Antidiabetic Activity
1,2,4-Triazole derivatives have been found to have antidiabetic properties . They can help to regulate blood sugar levels, which can be beneficial in the treatment of diabetes .
Antimalarial Activity
1,2,4-Triazole derivatives have been found to have antimalarial properties . They can inhibit the growth of the parasites that cause malaria, making them potentially useful in the treatment of this disease .
Anticholinesterase Activity
1,2,4-Triazole derivatives have been found to have anticholinesterase properties . They can inhibit the activity of the enzyme cholinesterase, which can be beneficial in the treatment of conditions such as Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary targets of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide Compounds with similar structures have been reported to exhibit antifungal activities . They can affect mycelial growth by disrupting membrane integrity .
Mode of Action
The mode of action of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide involves interaction with its targets, leading to disruption of membrane integrity . The higher the concentration of the compound, the greater the disruption of membrane integrity .
Biochemical Pathways
The specific biochemical pathways affected by N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide It is known that the compound disrupts membrane integrity, which could affect various cellular processes .
Result of Action
The result of the action of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide is the disruption of membrane integrity, which inhibits mycelial growth . This leads to its antifungal activity .
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2S/c21-13-3-1-12(2-4-13)17-25-20-27(26-17)16(11-30-20)9-10-23-18(28)19(29)24-15-7-5-14(22)6-8-15/h1-8,11H,9-10H2,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAURJEFASDDTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide |
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